REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[N+:15]([O-])=O.CO>ClCCl.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:5][C:4]=1[NH2:15]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solution evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica, eluent ethyl acetate/n-hexane 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)N1CCOCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |